

triple therapy IDA versus dual therapy DA safety surveillance

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Compound Focus: Diethylcarbamazine citrate

CAS No.: 1642-54-1

Cat. No.: S526029

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Quantitative Safety Data Comparison

The table below summarizes key safety findings from observational cohort studies in Kenya and Fiji [1] [2] [3].

Metric	IDA Regimen	DA Regimen	Notes & Context
Overall AE Incidence	27.3% [1]	16.2% [1]	Kenyan study (n=20,421); difference statistically significant (p<0.0001).
	16.7% (combined IDA/DA) [3]	16.7% (combined IDA/DA) [3]	Fiji study (n=3,612); no significant difference between groups.
Most Common AEs	Dizziness (15.9%), Drowsiness (10.1%) [1]	Dizziness (5.9%), Drowsiness (2.6%) [1]	Kenyan study; significantly higher in IDA group (p<0.0001).

Metric	IDA Regimen	DA Regimen	Notes & Context
	Fatigue (most common), Headache, Dizziness, Nausea [3]	Fatigue (most common), Headache, Dizziness, Nausea [3]	Fiji study; overall AE profile was similar between groups.
Severe AEs	0.05% [1]	0.03% [1]	Kenyan study; no serious life-threatening AEs were attributable to either regimen.
	3 serious AEs reported, all judged not attributable to treatment [3]	3 serious AEs reported, all judged not attributable to treatment [3]	Fiji study; reviewed by an independent medical monitor.
Key Predictors/Risk Factors	Female sex, obesity, higher number of tablets, pre-existing clinical conditions [1]	Microfilaremia [3]	Microfilaremia was a strong predictor in the Fiji study. Co-endemic scabies and soil-transmitted helminths did not increase AE risk with IDA [3].

Experimental Protocol Overview

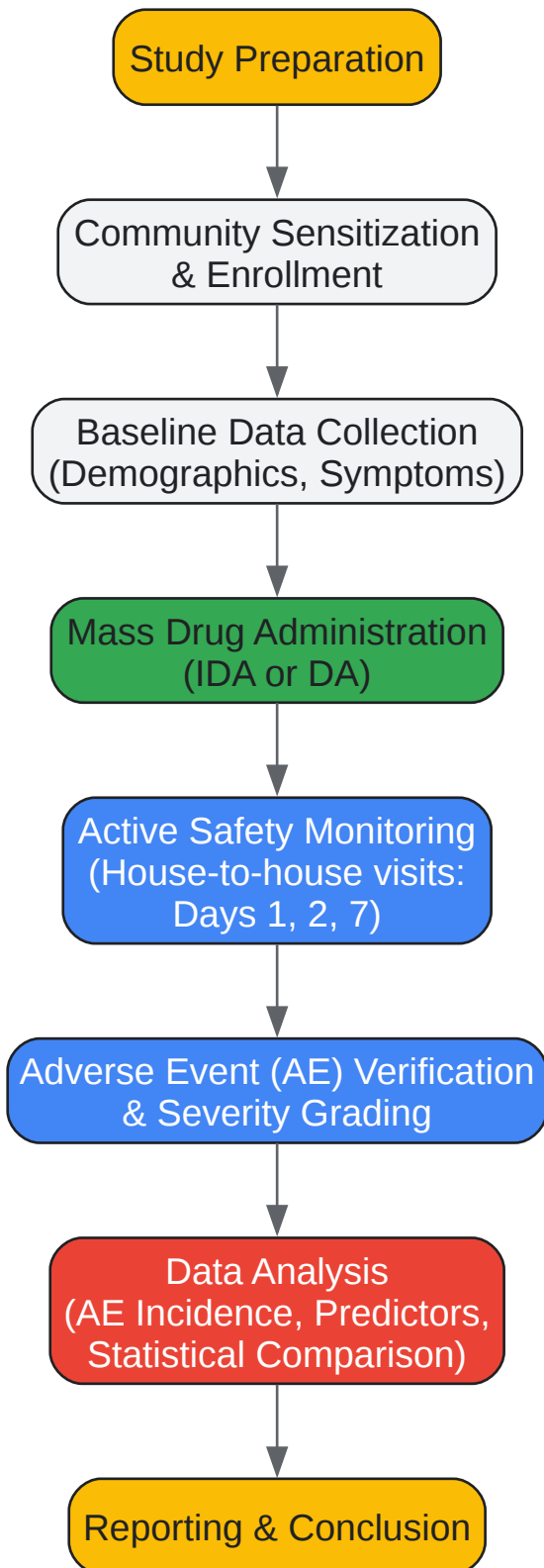
The safety data in the table above were generated through robust, community-based surveillance methodologies. Here is a summary of the core experimental protocols.

- **Study Design:** Prospective, observational, comparative cohort event monitoring studies [1] [3]. In Kenya, the design was parallel-cohort, while in Fiji, a cluster-randomized design was used.
- **Population and Setting:** Community residents in LF-endemic areas. Studies were conducted in coastal Kenya (2018) and Fiji's Eastern Division (2017) [1] [3]. Participants were all eligible for MDA per national guidelines (typically ≥ 2 years old, not pregnant) [1].
- **Interventions and Dosing:**
 - **IDA: Diethylcarbamazine citrate** (6 mg/kg) + ivermectin (200 μ g/kg) + albendazole (400 mg fixed dose) [1] [3].
 - **DA: Diethylcarbamazine citrate** (6 mg/kg) + albendazole (400 mg fixed dose) [1] [3].
- **AE Assessment Method:** Active monitoring via **house-to-house visits** by trained staff on Days 1, 2, and 7 post-MDA [1] [3]. This method is crucial for capturing data in populations with low health-

seeking behavior. Clinical events reported after MDA were cross-checked with pre-existing conditions to distinguish drug-associated AEs [1].

- **Data Collection:** Collected data included the type, frequency, severity (graded as mild, moderate, severe), and duration of AEs. Baseline characteristics and potential risk factors were also recorded [1] [3].

The following diagram illustrates the sequential workflow of these safety surveillance studies.



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Interpretation of Key Findings

- **Safety Profile Conclusion:** Both major studies concluded that the **IDA regimen is as safe and well-tolerated as DA** for use in MDA campaigns [1] [3]. The higher incidence of AEs with IDA in the Kenyan study is consistent with its enhanced microfilaricidal efficacy, as these AEs are often an immune response to dying parasites and are generally transient [1] [3].
- **Risk Factor Considerations:** The identified predictors (e.g., microfilaremia, female sex) are not contraindications but highlight sub-populations that may benefit from enhanced monitoring or targeted communication to ensure compliance and proper management of expected AEs [1].
- **Implications for Drug Development:** The successful large-scale implementation of IDA supports its use as a key tool for accelerating LF elimination. The studies underscore the importance of **integrating pharmacovigilance** into public health programs, especially when introducing new drug regimens, to ensure timely detection and management of AEs [1].

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References

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To cite this document: Smolecule. [triple therapy IDA versus dual therapy DA safety surveillance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b526029#triple-therapy-ida-versus-dual-therapy-da-safety-surveillance>]

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